molecular formula C22H22N4 B11197809 5,5'-bis(2,4-dimethylphenyl)-1H,2'H-3,3'-bipyrazole

5,5'-bis(2,4-dimethylphenyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B11197809
M. Wt: 342.4 g/mol
InChI Key: XJIUXIJADCKFIU-UHFFFAOYSA-N
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Description

5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole is a nitrogen-containing heterocyclic compound. Heterocycles are a significant class of organic compounds, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with diketones under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, at elevated temperatures to facilitate the formation of the bipyrazole ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but often include modified pyrazole derivatives .

Scientific Research Applications

5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole include other nitrogen-containing heterocycles, such as:

  • 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole
  • 2,4-dimethylphenylhydrazine derivatives
  • Diketone-based pyrazoles

What sets 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole apart is its specific substitution pattern and the resulting electronic properties, which can enhance its reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1H-pyrazole

InChI

InChI=1S/C22H22N4/c1-13-5-7-17(15(3)9-13)19-11-21(25-23-19)22-12-20(24-26-22)18-8-6-14(2)10-16(18)4/h5-12H,1-4H3,(H,23,25)(H,24,26)

InChI Key

XJIUXIJADCKFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C3=CC(=NN3)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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